molecular formula C19H17F3N6O B2983532 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1351635-49-8

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2983532
CAS No.: 1351635-49-8
M. Wt: 402.381
InChI Key: LHMXUZXEFLRVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone features a pyridazine core substituted with a 1H-imidazole group at the 6-position. This heterocyclic system is linked via a piperazine ring to a methanone group bearing a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole-pyridazine moiety may contribute to hydrogen bonding and π-π stacking interactions in biological systems.

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(12-15)18(29)27-10-8-26(9-11-27)16-4-5-17(25-24-16)28-7-6-23-13-28/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXUZXEFLRVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Synthesis of the pyridazine ring: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives.

    Coupling with piperazine: The imidazole and pyridazine rings can be coupled with piperazine through nucleophilic substitution reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or piperazine rings.

    Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.

    Substitution: The trifluoromethyl-substituted phenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors.

    Interference with cellular pathways: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone
  • Structure: Thieno[3,2-c]pyrazole replaces pyridazine; 2-fluorophenyl substituent.
  • Key Differences: Thienopyrazole vs. pyridazine-imidazole core alters electronic properties and steric bulk. 2-Fluorophenyl (electron-withdrawing) vs. 3-(trifluoromethyl)phenyl (stronger electron-withdrawing effect).
  • Synthesis : Efficient route from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine.
Compound B : (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
  • Structure : 2-(Trifluoromethyl)phenyl vs. 3-(trifluoromethyl)phenyl.
  • Key Differences :
    • Substituent position affects steric interactions with target receptors. Meta-substitution (target compound) may enhance binding affinity compared to ortho-substitution.
Compound C : 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
  • Structure : Imidazo[2,1-b]thiazole replaces pyridazine-imidazole; 4-fluorophenyl substituent.
  • Molecular Weight : 386.4 g/mol (vs. ~425–450 g/mol estimated for target compound).
  • 4-Fluorophenyl (moderate electron-withdrawing) vs. 3-(trifluoromethyl)phenyl.
Compound D : (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride
  • Structure : 1-Ethylimidazole and 4-methoxyphenyl substituent.
  • Molecular Weight : 350.8 g/mol.
  • Key Differences :
    • Ethyl group on imidazole increases lipophilicity.
    • 4-Methoxyphenyl (electron-donating) vs. 3-(trifluoromethyl)phenyl, impacting solubility and receptor interactions.
Compound E : 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
  • Structure : Pyrimidine-triazole core replaces pyridazine-imidazole.
  • Molecular Weight : 417.4 g/mol.
  • Key Differences: Triazole-pyrimidine system may enhance hydrogen-bonding capacity. Ethane linker vs. direct methanone linkage in the target compound.

Physicochemical and Pharmacological Implications

Property Target Compound Compound A Compound B Compound C Compound E
Core Heterocycle Pyridazine-imidazole Thienopyrazole Pyridazine-imidazole Imidazothiazole Pyrimidine-triazole
Substituent 3-(Trifluoromethyl)phenyl 2-Fluorophenyl 2-(Trifluoromethyl)phenyl 4-Fluorophenyl 3-(Trifluoromethyl)phenyl
Molecular Weight (g/mol) ~430 (estimated) Not reported Not reported 386.4 417.4
Electron Effects Strongly electron-withdrawing Moderate electron-withdrawing Strong electron-withdrawing (ortho) Moderate electron-withdrawing Strong electron-withdrawing (meta)
Synthetic Accessibility Likely complex Efficient route described Not reported Not reported Not reported

Key Observations

Heterocyclic Core: Pyridazine-imidazole (target) and pyrimidine-triazole (Compound E) cores offer distinct electronic profiles, influencing target selectivity and metabolic pathways. Thienopyrazole (Compound A) and imidazothiazole (Compound C) introduce sulfur, which may affect bioavailability.

Substituent Position :

  • Meta-substituted trifluoromethyl (target) likely improves receptor binding compared to ortho-substituted analogs (Compound B) due to reduced steric hindrance.

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that integrates several biologically relevant functional groups, including imidazole, pyridazine, and piperazine. This structural diversity suggests potential pharmacological applications, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Imidazole Ring : Known for its role in various biological processes and potential as a pharmacophore.
  • Pyridazine Ring : Often associated with anti-inflammatory and antimicrobial activities.
  • Piperazine Moiety : Commonly enhances binding affinity to biological targets.
  • Trifluoromethyl Group : Imparts unique electronic properties that may influence the compound's reactivity and biological interactions.

Biological Activities

Preliminary studies and structure-activity relationship (SAR) analyses suggest that compounds with similar frameworks exhibit a range of biological activities:

Activity TypeDescription
Antimicrobial Compounds with imidazole and pyridazine rings have shown significant antimicrobial properties.
Anticancer Similar structures have been linked to cytotoxic effects against various cancer cell lines.
Anti-inflammatory The presence of specific substituents can enhance anti-inflammatory activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes or receptors, modulating their function.
  • Receptor Binding : High-affinity binding to specific biological targets due to the piperazine moiety.

Case Studies and Research Findings

Research has indicated several promising findings regarding the biological activity of related compounds:

  • Anticancer Activity :
    • A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations suggested that these compounds interact primarily through hydrophobic contacts, enhancing their efficacy .
  • Antimicrobial Properties :
    • Compounds featuring the imidazole and pyridazine rings have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
  • Anti-inflammatory Effects :
    • SAR studies revealed that substituents on the phenyl ring significantly impact anti-inflammatory activity, with electron-withdrawing groups enhancing efficacy .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Coupling Reactions : Formation of piperazine derivatives through coupling with imidazole and pyridazine intermediates.
  • Oxidation Reactions : Potential oxidation of heterocycles under controlled conditions to enhance reactivity .

Q & A

Q. What synthetic routes are commonly employed to synthesize (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

Pyridazine functionalization : Coupling 6-chloropyridazine with 1H-imidazole via nucleophilic aromatic substitution under reflux conditions (e.g., DMF, K₂CO₃, 80°C) to introduce the imidazole moiety .

Piperazine linkage : Reacting the substituted pyridazine with piperazine derivatives in a Buchwald-Hartwig amination or SNAr reaction to form the piperazine-pyridazine core.

Methanone formation : Acylation of the piperazine nitrogen with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

Q. Characterization methods :

  • NMR spectroscopy : Confirm regioselectivity (e.g., ¹H-NMR for imidazole protons at δ 7.8–8.2 ppm, trifluoromethyl singlet at δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 446.15).
  • HPLC purity analysis : Ensure ≥95% purity using a C18 column and acetonitrile/water gradient .

Q. What pharmacological assays are recommended for initial screening of this compound’s bioactivity?

Answer: Prioritize assays based on structural motifs:

  • Kinase inhibition : Screen against kinases (e.g., JAK2, PI3K) due to the pyridazine-imidazole scaffold’s affinity for ATP-binding pockets .
  • GPCR binding : Assess activity at histamine or serotonin receptors (H1/H4 or 5-HT2A) using radioligand displacement assays, given the piperazine moiety’s prevalence in GPCR ligands .
  • Cellular cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with positive controls like doxorubicin .

Q. Key parameters :

  • Concentration range : 0.1–100 µM.
  • Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., imatinib for kinases).

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition assays (e.g., IC₅₀ variability) be systematically resolved?

Answer: Contradictions often arise from assay conditions or off-target effects. Follow these steps:

Assay validation :

  • Confirm enzyme purity (SDS-PAGE) and activity (positive control compounds).
  • Standardize buffer pH (7.4 vs. 6.8) and ionic strength, as trifluoromethyl groups may exhibit pH-dependent binding .

Orthogonal assays :

  • Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) independent of enzymatic activity.
  • Compare results with structural analogs (e.g., replacing trifluoromethyl with methyl) to identify substituent-specific effects .

Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding pose stability in active vs. allosteric sites .

Q. Example data analysis :

Assay TypeIC₅₀ (µM)Kd (SPR, nM)
Kinase A0.5420
Kinase B10.28500
Discrepancies may indicate non-competitive inhibition in Kinase B.

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

Answer: Approach 1: Structural modifications :

  • Replace labile groups (e.g., methylene in piperazine) with deuterated analogs to slow CYP450-mediated oxidation .
  • Introduce electron-donating groups (e.g., methoxy) para to the trifluoromethyl to reduce oxidative degradation .

Q. Approach 2: Prodrug design :

  • Conjugate the methanone group with a cleavable ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Q. Validation :

  • Microsomal stability assay : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction (% unbound) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Answer:

Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve the structure to confirm:

  • Piperazine chair conformation (axial vs. equatorial substituents).
  • Dihedral angles between pyridazine and phenyl rings for π-π stacking analysis .

Comparative analysis : Overlay experimental structures with docking poses to identify bioactive conformers.

Q. Example findings :

ParameterExperimental (X-ray)Docking Model
Dihedral angle12.3°15.8°
Discrepancies >5° suggest conformational flexibility in solution.

Q. What methodologies validate target engagement in cellular models?

Answer:

Chemical proteomics : Use a biotinylated analog of the compound for pull-down assays followed by LC-MS/MS to identify binding proteins .

Cellular thermal shift assay (CETSA) : Monitor target protein denaturation upon compound treatment via Western blot .

Knockdown/overexpression : Use CRISPR/Cas9 or siRNA to correlate target protein levels with compound efficacy (e.g., EC₅₀ shifts) .

Q. Data interpretation :

  • A ≥2-fold increase in thermal stability (CETSA) confirms target engagement.
  • Pull-down hits with <10% false discovery rate (FDR) are prioritized for pathway analysis.

Methodological Considerations

  • Safety protocols : Handle trifluoromethyl-containing compounds in fume hoods with PPE (gloves, goggles) due to potential toxicity .
  • Data reproducibility : Use QbD (Quality by Design) principles for reaction optimization (e.g., DoE to identify critical parameters like temperature and catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.